Superior Broad-Spectrum In Vitro Anticancer Potency Compared to Close Structural Analog
Antiproliferative agent-17 (compound 5e) exhibits significantly superior anti-proliferative potency across a panel of five human cancer cell lines compared to its direct structural analog, compound 5a. While compound 5a, which lacks the 4-methoxy group, shows only moderate to weak activity, compound 5e demonstrates potent inhibition in all tested lines [1].
| Evidence Dimension | In vitro anti-proliferative activity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | IC50 (µg/mL): 5.34 (PC-3), 4.97 (HCT-116), 6.78 (HepG-2), 4.10 (HeLa), 2.87 (MCF-7) |
| Comparator Or Baseline | Compound 5a (3,4-diphenyl analog): IC50 (µg/mL): 59.76 (PC-3), 67.32 (HCT-116), 40.15 (HepG-2), 45.88 (HeLa), 58.21 (MCF-7) |
| Quantified Difference | Antiproliferative agent-17 is 11.2x, 13.5x, 5.9x, 11.2x, and 20.3x more potent than compound 5a against PC-3, HCT-116, HepG-2, HeLa, and MCF-7 cells, respectively. |
| Conditions | MTT assay; 48 h treatment; data from Table 4 [1] |
Why This Matters
This quantifies the critical importance of the 4-methoxy substitution on the thiazole core for achieving potent, broad-spectrum anticancer activity, directly informing SAR-driven compound selection.
- [1] Al-Warhi, T., et al. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports 12, 21058 (2022). View Source
